7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrido-pyrimidines. It is characterized by a pyrido[1,2-a]pyrimidine core with a carbonyl and an aldehyde functional group, along with a morpholine substituent. This compound is primarily studied for its potential biological activities, particularly as an inhibitor of specific enzymes involved in cell signaling pathways.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as a pyrimidine derivative, which is notable for its role in various biochemical processes. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 273.29 g/mol .
The synthesis of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step synthetic routes. One common method starts with the formation of the pyrido[1,2-a]pyrimidine framework through cyclization reactions involving appropriate precursors.
The molecular structure of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde features:
The structural data can be visualized using molecular modeling software or through crystallography studies when available.
The compound undergoes various chemical reactions typical for aldehydes and ketones, including:
These reactions highlight its potential as a building block in organic synthesis and medicinal chemistry .
7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been identified as a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This enzyme plays a critical role in cellular processes such as:
The mechanism involves binding to the active site of PI3Kβ, thereby inhibiting its activity and affecting downstream signaling cascades. This inhibition has potential therapeutic implications in treating diseases associated with dysregulated PI3K signaling, including cancer and thrombosis .
The physical properties of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde include:
Chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has significant applications in medicinal chemistry:
This compound's unique structure and biological activity make it a valuable subject for ongoing research in drug discovery and development .
The pyrido[1,2-a]pyrimidine scaffold represents a privileged heterocyclic framework in medicinal chemistry due to its structural resemblance to natural purine bases and versatile bioactivity profiles. This bicyclic system incorporates a bridgehead nitrogen atom that confers unique electronic properties, enabling diverse interactions with biological targets. The specific compound 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exemplifies a strategically functionalized derivative where three key pharmacophoric elements—a morpholine ring, an oxo group, and an aldehyde moiety—converge to create a multifunctional template for drug discovery. This molecular architecture combines hydrogen bond acceptor/donor capabilities from the pyrimidinone core, solubility-enhancing properties from the morpholine, and synthetic versatility from the formyl group. Such hybrid structures have garnered significant research interest for their potential applications in targeting kinase-mediated signaling pathways, epigenetic regulators, and various oncology-relevant biological processes, positioning them as valuable precursors for developing targeted therapeutics [1] [6].
The morpholine ring (tetrahydro-1,4-oxazine) serves as a crucial pharmacophore in modern drug design, particularly when incorporated into pyrido-pyrimidine scaffolds. This saturated, six-membered heterocycle contributes significantly to the molecular pharmacokinetic profile through multiple mechanisms. Its oxygen atom provides a strong hydrogen bond acceptor site, while the tertiary nitrogen atom offers a site for salt formation, collectively enhancing aqueous solubility of otherwise hydrophobic heterocyclic systems. The morpholine moiety in compounds like 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde occupies a sterically accessible position, facilitating optimal interactions with biological targets without significant metabolic liabilities, as the ring demonstrates remarkable metabolic stability against oxidative degradation pathways [2] [7].
Structure-activity relationship (SAR) studies across diverse therapeutic classes consistently demonstrate that morpholine substitution significantly influences target affinity and selectivity. For instance, in adenosine kinase inhibitors, morpholine-containing pyridopyrimidine derivatives like ABT-702 exhibited superior oral bioavailability and enhanced in vivo efficacy in pain models compared to non-morpholine analogs. This enhancement is attributed to the morpholine's ability to modulate molecular polarity and engage in specific hydrogen-bonding interactions within enzymatic binding pockets. The morpholine nitrogen often participates in key electrostatic interactions with aspartate or glutamate residues in ATP-binding sites of kinases, thereby improving binding affinity. Computational analyses reveal that morpholine-substituted pyrido-pyrimidines maintain an optimal balance between lipophilicity and polarity, with calculated logP values typically ranging from 1.5-2.5, facilitating both membrane permeability and aqueous solubility – properties critical for drug-like behavior [2] [6].
Table 1: Comparative Analysis of Morpholine-Substituted Bioactive Pyrido-Pyrimidines
Compound Name | Biological Target | Key Pharmacological Property | Structural Advantage of Morpholine |
---|---|---|---|
ABT-702 | Adenosine Kinase | Oral activity in pain models | Enhanced bioavailability and CNS penetration |
B1 (Thienopyrimidine) | EGFRL858R/T790M | IC50 = 13 nM (>76-fold selectivity vs wild-type) | Improved kinase selectivity profile |
Pyrido[2,3-d]pyrimidine Inhibitors | PI3Kα/mTOR | Dual inhibition capability | Optimal hydrogen bonding with kinase hinge region |
7-methyl-2-(morpholin-4-yl) derivative (Subject) | Undefined (Probe) | Electrophilic reactivity (aldehyde) | Solubility enhancement for synthetic manipulation |
The morpholine ring's conformational flexibility allows it to adapt to various binding site geometries, contributing to its prevalence in kinase inhibitors targeting oncological pathways. In pyrido[2,3-d]pyrimidine-based anticancer agents, morpholine substitution at the 2-position consistently demonstrated improved potency against phosphatidylinositol-3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR) compared to piperidine or piperazine analogs. This advantage stems from morpholine's reduced basicity (pKa ~7.4 versus >9 for piperazines) which maintains a higher fraction of unprotonated species at physiological pH, thereby enhancing cellular membrane penetration. Additionally, morpholine-containing compounds show lower susceptibility to metabolic N-oxidation than their piperazine counterparts, contributing to improved pharmacokinetic profiles observed in preclinical models. These collective properties establish morpholine as an indispensable modification for optimizing the drug-like characteristics of pyrido-pyrimidine scaffolds in medicinal chemistry applications [2] [4] [6].
The aldehyde group (-CHO) positioned at the 3-carbaldehyde position of the pyrido[1,2-a]pyrimidine scaffold represents a strategic synthetic handle with multifaceted applications in medicinal chemistry. This highly reactive carbonyl functionality serves as an essential electrophilic center capable of participating in diverse chemical transformations, most notably as a precursor for Schiff base formation through condensation reactions with primary amines. The electronic properties of the aldehyde—enhanced by its conjugation with the electron-deficient pyrimidine ring—render it particularly reactive toward nucleophiles, enabling efficient generation of structurally diverse derivatives for structure-activity relationship studies. In the context of pyrido[1,2-a]pyrimidine-3-carbaldehydes, this group occupies a sterically exposed position, facilitating unhindered nucleophilic attack and subsequent derivatization without requiring harsh reaction conditions [8] [9].
Aldehyde functionalities in heterocyclic systems serve as critical intermediates for constructing complex molecular architectures through multi-component reactions. For instance, tetraheterocyclic benzimidazolo quinazolin-1-one derivatives have been efficiently synthesized via superoxide ion-mediated one-pot condensations involving heterocyclic aldehydes, demonstrating the synthetic utility of formyl groups in generating drug-like polycyclic systems. The aldehyde in 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo similar transformations, serving as the electrophilic component in reactions with various dinucleophiles to yield fused heterocyclic systems with potential biological activities. This reactivity pattern makes such aldehydes valuable precursors for generating libraries of structurally complex molecules for high-throughput screening against therapeutic targets [9].
Table 2: Synthetic Applications of Aldehyde Functionality in Pyrido-Pyrimidine Chemistry
Reaction Type | Reagents/Conditions | Products Generated | Medicinal Chemistry Application |
---|---|---|---|
Schiff Base Formation | Primary amines (room temperature) | Imines (azomethines) | Probes for target engagement studies |
Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Alkylidene derivatives | Kinase inhibitors with improved potency |
Multicomponent Reactions (e.g., with aminobenzazoles/1,3-dicarbonyls) | KO2/Et4NBr in DMF | Tetraheterocyclic fused systems (e.g., benzimidazoloquinazolines) | Generation of diverse bioactive scaffolds |
Reductive Amination | NaBH3CN/amines | Secondary/tertiary amines | Solubility-enhanced analogs for in vivo studies |
Oxime Formation | NH2OH under mild conditions | Oxime derivatives | Prodrug development and metabolic stabilization |
Beyond its synthetic utility, the aldehyde group significantly influences the biological interactions of pyrido-pyrimidine derivatives. As demonstrated in pyrimidine-based anticancer agents, the presence of an aldehyde moiety can facilitate covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins, enabling the development of irreversible enzyme inhibitors. This mechanism is particularly valuable for addressing drug resistance in kinase targets, as evidenced by third-generation EGFR inhibitors containing electrophilic warheads. While the aldehyde group in 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may serve as a reversible covalent modifier rather than a permanent warhead due to its moderate reactivity, it offers opportunities for designing targeted covalent inhibitors through structural optimization. Additionally, the aldehyde functionality can be strategically employed to develop prodrug strategies via Schiff base formation, enabling controlled drug release profiles or improved membrane permeability [8] [9].
Structure-activity relationship studies of aldehyde-containing heterocycles reveal that the electronic environment significantly impacts their biological activity. In pyrimidine derivatives, aldehydes conjugated with electron-withdrawing ring systems (as seen in our subject compound) exhibit enhanced electrophilic character, increasing their reactivity toward biological nucleophiles. This property has been exploited in the design of anticancer agents where pyrimidine carbaldehydes demonstrate improved cytotoxic activities compared to their alkyl or alcohol analogs. Molecular docking analyses indicate that such aldehydes can form hydrogen bonds with key residues in target proteins, acting as hydrogen bond acceptors through their carbonyl oxygen. Furthermore, the aldehyde moiety contributes to the overall molecular planarity of the system through conjugation with the pyrimidine ring, potentially enhancing DNA intercalation capabilities in anticancer applications. These multifaceted roles establish the aldehyde functionality as a critical design element in advanced pyrido-pyrimidine-based drug discovery efforts [8] [9].
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0